[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol: is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a benzenesulfonyl group attached to the imidazole ring, along with a methanol group. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol typically involves the reaction of benzenesulfonyl chloride with imidazole in the presence of a base, followed by the addition of methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzenesulfinyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of antifungal and antibacterial agents.
Industry:
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- [1-Benzyl-1H-imidazol-2-yl]methanol
- [1-Ethyl-1H-imidazol-2-yl]methanol
- 1-Methyl-1H-imidazol-2-ylmethanol
- [1-Cyclohexyl-1H-imidazol-5-yl]methanol
Uniqueness:
- Structural Features: The presence of the benzenesulfonyl group distinguishes [1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol from other similar compounds, imparting unique chemical and biological properties.
- Reactivity: The compound’s reactivity towards oxidation, reduction, and substitution reactions is influenced by the benzenesulfonyl group, making it versatile in various applications .
Properties
CAS No. |
63523-96-6 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C10H10N2O3S/c13-8-10-11-6-7-12(10)16(14,15)9-4-2-1-3-5-9/h1-7,13H,8H2 |
InChI Key |
SITNJCJPZDKQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
Origin of Product |
United States |
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